![molecular formula C10H22N2 B1451874 N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-methylamine CAS No. 933719-63-2](/img/structure/B1451874.png)
N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-methylamine
Vue d'ensemble
Description
“N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-methylamine” is a chemical compound with the CAS Number: 915921-72-1 . It has a molecular weight of 198.35 and its IUPAC name is N-[2-(3,5-dimethyl-1-piperidinyl)ethyl]-2-propanamine . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H26N2/c1-10(2)13-5-6-14-8-11(3)7-12(4)9-14/h10-13H,5-9H2,1-4H3 . This indicates that the compound has a complex structure involving a piperidine ring, which is a common feature in many organic compounds.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the sources.Applications De Recherche Scientifique
Synthesis and Catalysis
- Intermolecular Cyclization: N,N′-dimethylpiperazine, a compound related to N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-methylamine, can be synthesized via intermolecular cyclization of diethanolamine and methylamine using zeolites and montmorillonite K10 under high pressure. This process, investigated by Narender et al. (2001), highlights the catalyst's reusability without significant loss of activity (Narender, Srinivasu, Kulkarni, & Raghavan, 2001).
Marine Biology
- Uptake by Marine Diatom: Methylamine, a related compound, demonstrates significant uptake and concentration by the marine diatom Cyclotella cryptica, as studied by Wheeler and Hellebust (1981). This process shows differential sensitivity to external conditions like pH and potassium concentration (Wheeler & Hellebust, 1981).
Chemical Analysis
- Vibrational Assignments: Dunkers and Ishida (1995) conducted a study on N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, a compound structurally similar to this compound. They provided fundamental vibrational assignments by analyzing the fingerprint region of infrared and Raman spectra (Dunkers & Ishida, 1995).
Chemical Synthesis and Reaction
- Ring-fission/C-C Bond Cleavage Reaction: Jäger et al. (2002) studied the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole, leading to a series of products through a complex reaction pathway. This study provides insights into the mechanisms of reactions involving compounds similar to this compound (Jäger, Laggner, Mereiter, & Holzer, 2002).
Biomedical Applications
- Gallium(III) Complexes with Hexadentate Chelators: Silva et al. (2015) synthesized new N4O2-donor acyclic chelators using compounds structurally related to this compound. These chelators are evaluated for their potential in biomedical applications, particularly in forming stable complexes with Ga(III) for imaging and therapy (Silva, Campello, Gano, Fernandes, Santos, Santos, Ascenso, Ferreira, & Paulo, 2015).
Propriétés
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9-6-10(2)8-12(7-9)5-4-11-3/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDFWZDBGJLFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCNC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




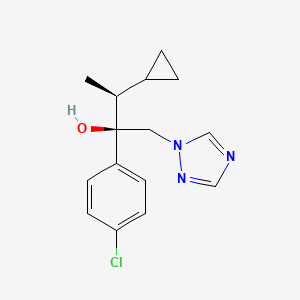


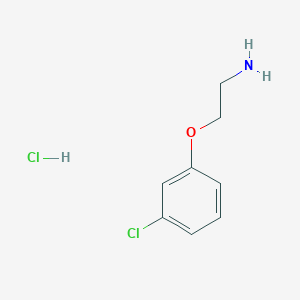
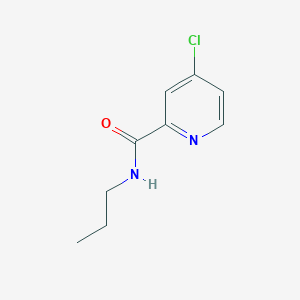

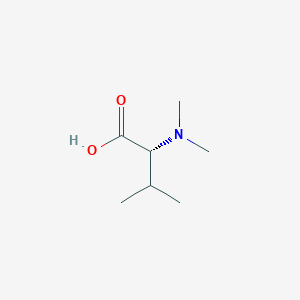
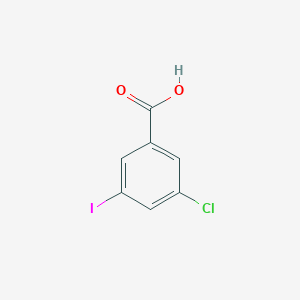

![[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid](/img/structure/B1451808.png)


